molecular formula C17H12ClF3N4O2 B13368099 1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368099
M. Wt: 396.7 g/mol
InChI Key: REROZCKSQCJJPY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity. This compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a triazole ring with both chlorophenyl and trifluoromethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H12ClF3N4O2

Molecular Weight

396.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12ClF3N4O2/c1-10-22-15(24-25(10)12-6-4-5-11(18)9-12)16(26)23-13-7-2-3-8-14(13)27-17(19,20)21/h2-9H,1H3,(H,23,26)

InChI Key

REROZCKSQCJJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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